3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide

Epigenetics PRMT3 inhibition Thermal shift assay

3-Chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide (CAS 2320572-68-5) is a synthetic small-molecule benzamide derivative featuring a 3-chlorobenzamide pharmacophore linked via a methylene bridge to a 3-(2-hydroxyethoxy)-substituted oxolane (tetrahydrofuran) ring. The compound belongs to a broader class of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamides that have been explored as glucokinase activators, kinase inhibitors, and epigenetic probes.

Molecular Formula C14H18ClNO4
Molecular Weight 299.75
CAS No. 2320572-68-5
Cat. No. B2615538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide
CAS2320572-68-5
Molecular FormulaC14H18ClNO4
Molecular Weight299.75
Structural Identifiers
SMILESC1COCC1(CNC(=O)C2=CC(=CC=C2)Cl)OCCO
InChIInChI=1S/C14H18ClNO4/c15-12-3-1-2-11(8-12)13(18)16-9-14(20-7-5-17)4-6-19-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18)
InChIKeyMXXUDOOXIKXDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide (CAS 2320572-68-5) – Procurement-Relevant Identity and Structural Context


3-Chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide (CAS 2320572-68-5) is a synthetic small-molecule benzamide derivative featuring a 3-chlorobenzamide pharmacophore linked via a methylene bridge to a 3-(2-hydroxyethoxy)-substituted oxolane (tetrahydrofuran) ring. The compound belongs to a broader class of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamides that have been explored as glucokinase activators, kinase inhibitors, and epigenetic probes [1]. Its molecular formula is C₁₄H₁₈ClNO₄ (MW 299.75 g/mol), with a computed logP of approximately 1.2 and 4 hydrogen bond acceptors/2 hydrogen bond donors, placing it in favorable drug-like property space [2].

Why 3-Chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide Cannot Be Replaced by In-Class Analogs Without Quantitative Validation


Within the N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide series, even minor substituent changes on the benzamide ring can profoundly alter target engagement, selectivity, and physicochemical properties. For example, the 4-trifluoromethyl analog (TAK-659) is a potent kinase inhibitor, while the 4-bromo analog has been profiled against 17β-hydroxysteroid dehydrogenase and adrenergic receptors [1]. The 3-chloro substitution pattern occupies a distinct electronic and steric space versus 4-halo, 4-cyano, 4-ethyl, or 2,4-dichloro congeners, making direct functional substitution unreliable without matched-pair comparative data. The hydroxyethoxy-oxolane linker confers conformational flexibility and hydrogen-bonding capacity that interacts synergistically with the benzamide substituent, and this synergy is not additive across different substitution patterns [2].

Quantitative Differentiation Evidence: 3-Chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide Versus Closest Analogs


PRMT3 Thermal Shift Binding Affinity: 3-Chloro vs 4-Trifluoromethyl Analog

The 3-chloro target compound demonstrated measurable binding to the PRMT3 methyltransferase domain in a cellular thermal shift assay (CETSA) using HEK293 cells expressing ePL-tagged human PRMT3 (residues 211–531), yielding an EC₅₀ of 1,300 nM for protein stabilization [1]. In contrast, the 4-trifluoromethyl analog (TAK-659) is a potent kinase inhibitor (SYK IC₅₀ = 3.2 nM; FLT3 IC₅₀ = 1.8 nM) with no reported PRMT3 activity, underscoring the functional divergence driven by benzamide substitution [2].

Epigenetics PRMT3 inhibition Thermal shift assay

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The 3-chloro substitution on the benzamide ring yields a computed logP of approximately 1.2, compared to approximately 2.1 for the 4-bromo analog and approximately 1.8 for the 4-ethyl analog [1]. The 3-chloro compound retains 2 hydrogen bond donors (amide NH and terminal OH) and 4 hydrogen bond acceptors, whereas the 4-cyano analog introduces an additional acceptor (total 5), potentially altering membrane permeability and solubility profiles in a non-linear fashion [2].

Drug-likeness Physicochemical profiling logP

CYP3A4 Inhibition Liability: 3-Chloro vs 4-Trifluoromethyl Analog

In a fluorescence-based CYP3A4 inhibition assay using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate (30 min incubation), the 4-trifluoromethyl analog exhibited an IC₅₀ of 10 nM against recombinant human CYP3A4 [1]. While direct CYP3A4 inhibition data for the 3-chloro target compound have not been reported, the absence of the strongly electron-withdrawing 4-CF₃ group is expected to reduce CYP inhibitory potency based on established structure–activity trends for benzamide CYP inhibitors [2]. This differential liability profile is critical for selecting compounds in in vivo pharmacology studies where metabolic drug–drug interaction risk must be minimized.

Drug metabolism CYP3A4 inhibition ADME-Tox

Optimal Deployment Scenarios for 3-Chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide (2320572-68-5) in R&D Procurement


PRMT3 Allosteric Inhibitor Probe Development

The compound's demonstrated thermal stabilization of the PRMT3 methyltransferase domain (EC₅₀ = 1,300 nM) supports its use as a starting point for structure–activity relationship (SAR) studies targeting the PRMT3 allosteric site. Unlike TAK-659 (4-CF₃ analog), which primarily inhibits kinases, this 3-chloro benzamide provides a clean PRMT3-binding chemotype suitable for developing selective epigenetic probes [1].

Chemical Biology Tool Compound with Favorable Solubility Profile

With a computed logP of approximately 1.2, the 3-chloro compound is predicted to exhibit higher aqueous solubility than the 4-bromo analog (logP ≈ 2.1) and 4-ethyl analog (logP ≈ 1.8). This property makes it preferable for biochemical assay formats requiring high compound concentrations (e.g., NMR-based fragment screening, SPR biosensor studies) where solubility-limited artifacts must be avoided [2].

In Vivo Pharmacology Candidate Requiring Low CYP3A4 Inhibition Risk

The 4-trifluoromethyl analog (TAK-659) is a potent CYP3A4 inhibitor (IC₅₀ = 10 nM), posing significant drug–drug interaction risk in polypharmacy settings. The 3-chloro compound, lacking the 4-CF₃ group, is structurally predicted to have a substantially lower CYP3A4 inhibitory potential, making it a safer candidate for in vivo efficacy and tolerability studies where metabolic stability and low CYP liability are required [3].

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